molecular formula C16H14N2O2 B5441978 5-(2-ethoxyphenyl)-3-phenyl-1,2,4-oxadiazole

5-(2-ethoxyphenyl)-3-phenyl-1,2,4-oxadiazole

Cat. No.: B5441978
M. Wt: 266.29 g/mol
InChI Key: HFOZXCMJIZUJQS-UHFFFAOYSA-N
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Description

5-(2-Ethoxyphenyl)-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family Oxadiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-ethoxyphenyl)-3-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-ethoxybenzohydrazide with benzonitrile in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Ethoxyphenyl)-3-phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

5-(2-Ethoxyphenyl)-3-phenyl-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.

    Medicine: Due to its biological activities, it is studied for potential therapeutic applications, including as an antiviral and anti-inflammatory agent.

    Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of 5-(2-ethoxyphenyl)-3-phenyl-1,2,4-oxadiazole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. The specific pathways involved depend on the biological activity being studied. For example, its anticancer activity may involve the inhibition of cell proliferation pathways, while its antimicrobial activity could involve disrupting bacterial cell walls.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1,2,4-oxadiazole: Lacks the ethoxy group, which may affect its biological activity and chemical reactivity.

    3-Phenyl-1,2,4-oxadiazole: Similar structure but without the ethoxyphenyl group, leading to different properties.

    2-Ethoxyphenyl-1,2,4-oxadiazole: Similar but lacks the phenyl group, which can influence its applications and effectiveness.

Uniqueness

5-(2-Ethoxyphenyl)-3-phenyl-1,2,4-oxadiazole is unique due to the presence of both ethoxy and phenyl groups, which contribute to its distinct chemical and biological properties. These groups enhance its solubility, stability, and ability to interact with various molecular targets, making it a versatile compound in scientific research.

Properties

IUPAC Name

5-(2-ethoxyphenyl)-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-2-19-14-11-7-6-10-13(14)16-17-15(18-20-16)12-8-4-3-5-9-12/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOZXCMJIZUJQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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